Methyltris(1-methylethoxy)silane

Beschreibung

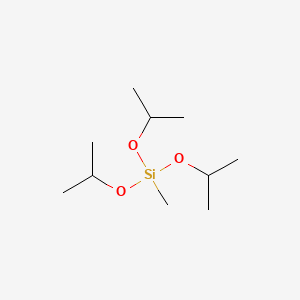

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl-tri(propan-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXDKGBELJJMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155694-26-1 | |

| Record name | Silane, methyltris(1-methylethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30204397 | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-67-9 | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltris(1-methylethoxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyltris(1-methylethoxy)silane: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Chemistry of Methyltris(1-methylethoxy)silane

This compound, also known by its synonym methyltriisopropoxysilane, is an organosilicon compound with the chemical formula C₁₀H₂₄O₃Si.[1][2] This molecule features a central silicon atom bonded to one methyl group and three isopropoxy groups. It is this unique structure that imparts its versatile chemical properties, positioning it as a critical reagent and precursor in a multitude of advanced applications. Typically a colorless to pale yellow liquid, it is characterized by its relatively low viscosity and its reactivity towards moisture.[1]

This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its diverse applications, with a particular focus on its relevance to researchers in materials science and drug development. We will delve into the causal relationships behind its chemical behavior, offering field-proven insights into its practical use.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially viable method for the synthesis of this compound involves the reaction of methyltrichlorosilane with isopropanol. This reaction is a nucleophilic substitution at the silicon center, where the isopropoxy group from isopropanol displaces the chloride ions on the methyltrichlorosilane. The reaction proceeds in a stepwise manner, with the formation of HCl as a byproduct.

Experimental Protocol: Synthesis from Methyltrichlorosilane and Isopropanol

Objective: To synthesize this compound with a high yield and purity.

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Anhydrous Isopropanol ((CH₃)₂CHOH)

-

Anhydrous Toluene (or another inert solvent)

-

A nitrogen source for inert atmosphere

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is assembled. The entire apparatus should be thoroughly dried and purged with nitrogen to maintain an inert atmosphere, as methyltrichlorosilane is highly reactive with moisture.

-

Reagent Preparation: In the dropping funnel, a solution of anhydrous isopropanol in anhydrous toluene is prepared. A slight excess of isopropanol (approximately 3.1 equivalents) is typically used to ensure complete reaction.

-

Reaction: The flask containing methyltrichlorosilane dissolved in anhydrous toluene is cooled in an ice bath to 0-5 °C. The isopropanol solution is then added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize side reactions. The reaction is exothermic due to the formation of HCl.

-

Reaction Completion and Neutralization: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours to ensure complete conversion. The generated HCl gas is vented safely.

-

Workup and Purification: The reaction mixture will contain the desired product, unreacted starting materials, and the solvent. The crude product is then purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound (approximately 83 °C at 13 mmHg) is collected.[3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and an inert atmosphere is critical to prevent the premature hydrolysis of methyltrichlorosilane and the product, which would lead to the formation of undesirable siloxanes.

-

Controlled Temperature: The dropwise addition at low temperatures helps to control the exothermicity of the reaction and prevent the formation of byproducts.

-

Inert Solvent: Toluene is used as a solvent to facilitate stirring and heat transfer, and to control the reaction rate.

-

Fractional Distillation: This purification technique is essential to separate the product from the solvent, any unreacted starting materials, and any high-boiling point byproducts.

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

Physical Properties

| Property | Value | Reference |

| CAS Number | 5581-67-9 | |

| Molecular Formula | C₁₀H₂₄O₃Si | |

| Molecular Weight | 220.38 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 83 °C at 13 mmHg | [3] |

| Density | 0.878 g/cm³ | [3] |

| Refractive Index (n²⁰_D_) | 1.401 | [3] |

| Vapor Pressure | 3.2 mmHg at 25 °C | [3] |

| Viscosity | ~1.5 cSt at 25 °C (estimated) |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three main signals:

-

A singlet for the methyl protons directly attached to the silicon atom (Si-CH₃) at approximately 0.1-0.2 ppm.

-

A septet for the methine protons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 4.0-4.2 ppm.

-

A doublet for the methyl protons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 1.1-1.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit three distinct signals corresponding to the different carbon environments:

-

A signal for the methyl carbon attached to silicon (Si-CH₃) at a low field, typically around -5 to 0 ppm.

-

A signal for the methine carbon of the isopropoxy groups (-OCH(CH₃)₂) at approximately 65-70 ppm.

-

A signal for the methyl carbons of the isopropoxy groups (-OCH(CH₃)₂) at approximately 25-26 ppm.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands include:

-

C-H stretching: Around 2850-3000 cm⁻¹ for the methyl and isopropoxy groups.

-

Si-O-C stretching: A strong, broad band in the region of 1000-1100 cm⁻¹.

-

Si-C stretching: A characteristic absorption around 800-850 cm⁻¹.

-

Chemical Reactivity: The Power of Hydrolysis and Condensation

The most significant chemical property of this compound is its susceptibility to hydrolysis in the presence of water. This reaction is the foundation for many of its applications, particularly in the formation of silica-based materials and coatings.

The hydrolysis process involves the cleavage of the Si-O-C bond by water, leading to the formation of a silanol group (Si-OH) and isopropanol. This reaction can be catalyzed by either an acid or a base.

Hydrolysis Reaction: CH₃Si(OCH(CH₃)₂)₃ + 3H₂O → CH₃Si(OH)₃ + 3(CH₃)₂CHOH

The resulting methylsilanetriol is unstable and readily undergoes condensation reactions with other silanol groups to form a cross-linked polysiloxane network (a silicone). This process releases water as a byproduct.

Condensation Reaction: 2 CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-Si(CH₃)(OH)₂ + H₂O → ... → [CH₃SiO₁.₅]n (polymeric network)

Caption: Hydrolysis and condensation of this compound.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for researchers and professionals in drug development and materials science.

Sol-Gel Synthesis of Silica Nanoparticles for Drug Delivery

This compound serves as a co-precursor in the sol-gel synthesis of silica nanoparticles.[4] The incorporation of the methyl group provides hydrophobicity to the silica matrix, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The sol-gel process allows for the formation of monodisperse nanoparticles with tunable particle size and porosity, making them ideal candidates for targeted drug delivery systems.

Caption: Role of this compound in drug delivery systems.

Surface Modification of Medical Devices and Implants

The ability of this compound to form a stable, hydrophobic polysiloxane layer on surfaces makes it an excellent agent for modifying the surface of medical devices and implants.[5] This hydrophobic coating can:

-

Improve Biocompatibility: By reducing protein adsorption and cellular adhesion, the coating can minimize the foreign body response and improve the long-term performance of implants.

-

Enhance Lubricity: The smooth, low-friction surface can be beneficial for devices such as catheters and surgical instruments.

-

Create a Barrier: The coating can act as a protective barrier against corrosion and degradation of the underlying material.

Crosslinking Agent in Silicone Formulations

In the field of drug delivery, this compound can be used as a crosslinking agent to create silicone-based matrices for the sustained release of therapeutic agents. The degree of crosslinking can be controlled to tune the diffusion rate of the drug from the matrix, allowing for precise control over the release profile.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazards: It is flammable and reacts with water, releasing isopropanol and forming a polysiloxane. It can cause skin and eye irritation.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition and moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a versatile and valuable organosilicon compound with a wide range of applications in research and development. Its unique ability to undergo controlled hydrolysis and condensation reactions makes it an essential building block for the creation of advanced materials with tailored properties. For researchers and scientists in drug development and materials science, a thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in creating innovative solutions for healthcare and beyond.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyltris(trimethylsiloxy)silane. Retrieved from [Link]

-

MDPI. (2024, January 11). Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. Retrieved from [Link]

- Google Patents. (n.d.). CN102079753B - Preparation method of methyl tris-methylethylketoxime silane.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Silica. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionalization of an activated titanium surface using (3-aminopropyl)triethoxysilane (APTES) linkers. Retrieved from [Link]

-

ResearchGate. (2017, April 7). Synthesis of mesoporous silica nanoparticles by sol–gel as nanocontainer for future drug delivery applications. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. Retrieved from [Link]

-

Medical Surface Inc. (n.d.). MediShield™ Coating Products. Retrieved from [Link]

-

ResearchGate. (2019, May 14). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Retrieved from [Link]

Sources

"Methyltris(1-methylethoxy)silane" CAS number 5581-67-9

An In-depth Technical Guide to Methyltris(1-methylethoxy)silane (CAS 5581-67-9)

Abstract

This compound, also widely known as Methyltriisopropoxysilane, is a versatile organosilicon compound with significant utility in materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, core reaction mechanisms, and principal applications. As a key intermediate and functional material, its primary role stems from its ability to act as a crosslinking agent and an adhesion promoter. The central mechanism involves the hydrolysis of its isopropoxy groups in the presence of moisture, followed by the condensation of the resulting silanol groups. This process forms stable, durable siloxane networks, which are fundamental to its performance in enhancing the properties of coatings, sealants, and adhesives. This document will delve into the causality behind its function, providing field-proven insights for professionals in research and development.

Chemical Identity and Nomenclature

This compound is an organosilane ester characterized by a central silicon atom bonded to one methyl group and three isopropoxy groups.[1] This structure dictates its chemical reactivity and utility.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5581-67-9[1][2][3] |

| Molecular Formula | C₁₀H₂₄O₃Si[1][2][4] |

| Molecular Weight | 220.38 g/mol [1][4] |

| Synonyms | Methyltriisopropoxysilane, Methyl[Tris(Propan-2-Yloxy)]Silane, triisopropoxy(methyl)silane[1][2][4] |

| SMILES | CC(C)O(OC(C)C)OC(C)C[1][4] |

| InChI Key | HLXDKGBELJJMHR-UHFFFAOYSA-N[1][4] |

| EC Number | 226-979-6[2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a low viscosity.[1] Its physical properties make it suitable for easy incorporation into various formulations.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.878 g/cm³ | [2] |

| Boiling Point | 83 °C (at 13 mmHg) | [2] |

| Flash Point | 140 °F (approx. 60 °C) | [2] |

| Refractive Index | 1.401 | [2] |

| Vapor Pressure | 3.2 mmHg (at 25°C) | [2] |

Core Chemistry: The Hydrolysis-Condensation Mechanism

The functionality of this compound is almost entirely dependent on a two-stage reaction pathway initiated by water. Understanding this mechanism is critical to its effective application.

Stage 1: Hydrolysis In the presence of moisture, the three isopropoxy groups (-OCH(CH₃)₂) undergo hydrolysis.[1][5] This reaction cleaves the Si-O-C bond and replaces the isopropoxy groups with hydroxyl groups (-OH), forming a reactive methylsilanetriol intermediate and releasing isopropanol as a byproduct. The rate of hydrolysis is influenced by factors such as pH, temperature, and catalysts.[5] Generally, the hydrolysis of alkoxysilanes is faster under acidic or basic conditions compared to neutral pH.[5][6]

Stage 2: Condensation The newly formed, highly reactive silanol (Si-OH) groups are unstable and readily undergo condensation.[1][7] They can either react with other silanol groups to form stable siloxane (Si-O-Si) bonds, releasing water, or they can react with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, or ceramics). This condensation process creates a durable, crosslinked three-dimensional siloxane network.[1]

Caption: The two-stage reaction mechanism of this compound.

Applications and Industrial Relevance

The ability to form robust siloxane networks makes this silane an invaluable component in advanced materials. It primarily functions as a coupling agent, crosslinker, and surface modifier.[1]

Crosslinking Agent in Sealants and Adhesives

This compound is used as a crosslinking agent, particularly in the formulation of Room Temperature Vulcanizing (RTV) silicone sealants. When mixed with silanol-terminated polymers (like α,ω-silanol polydimethylsiloxanes), it reacts with the polymer chains and crosslinks them upon exposure to atmospheric moisture.[8][9] This process cures the liquid or paste-like sealant into a durable, flexible, and stable solid. The resulting siloxane network imparts enhanced mechanical strength, thermal stability, and resistance to water and weathering.[1]

Adhesion Promoter and Coupling Agent

A key application is its role as a coupling agent to improve adhesion between organic polymers and inorganic substrates.[1] Many inorganic surfaces, such as glass, metals, and ceramics, are rich in hydroxyl (-OH) groups. The silanol groups formed during the hydrolysis of this compound can covalently bond to these surface hydroxyls. The organofunctional methyl group, being more compatible with organic polymers, then provides a strong interface for adhesion. This dual functionality effectively creates a molecular bridge between the two dissimilar materials, significantly improving the durability and performance of coatings, adhesives, and composites.[10][11]

Caption: Role as a molecular bridge between organic and inorganic materials.

General Synthesis Pathway

While specific industrial synthesis protocols are proprietary, alkoxysilanes like Methyltriisopropoxysilane are generally produced via the alcoholysis of the corresponding chlorosilane. In this case, the reaction would involve methyltrichlorosilane (CH₃SiCl₃) and isopropanol ((CH₃)₂CHOH). The reaction is typically carried out in the presence of a base (e.g., an amine like triethylamine) to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) byproduct and driving the reaction to completion.

Caption: General synthesis route for Methyltriisopropoxysilane.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory and industrial safety.

-

Hazards: The compound is classified as an irritant.[2] Contact may cause irritation to the skin, eyes, and respiratory system.[2] Inhalation or ingestion may pose health risks.[1]

-

Personal Protective Equipment (PPE): Use of chemical safety goggles, protective gloves, and adequate ventilation is required. In case of insufficient ventilation, a suitable respiratory mask should be worn.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling.[12] The material is moisture-sensitive; therefore, exposure to atmospheric humidity should be minimized to prevent premature hydrolysis.

-

Storage: Store in a cool, dry, and well-ventilated area in tightly closed original containers.[13] Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and moisture.

Spectroscopic Data

Structural elucidation and quality control are typically performed using standard analytical techniques. Publicly available data indicates the existence of reference spectra for this compound, including:

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available.[4]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data has been recorded.[4]

Researchers can refer to spectral databases like PubChem for detailed information.[4]

Conclusion

This compound (CAS 5581-67-9) is a functional organosilane whose utility is rooted in its straightforward yet powerful hydrolysis and condensation chemistry. Its capacity to form stable siloxane networks makes it a highly effective crosslinking agent and adhesion promoter. For scientists and professionals in materials development, a firm grasp of its reaction mechanism is key to leveraging its properties to create more durable, resilient, and high-performance coatings, sealants, and composite materials.

References

-

LookChem. This compound. [Link]

-

Ataman Kimya. METHYLTRIS(METHYLETHYLKETOXIME)SILANE. [Link]

-

Silver Fern Chemical. Methyltris(methylethylketoxime)silane Supplier | 22984-54-9. [Link]

-

Hengda Chemical. Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS. [Link]

-

DAP. Safety Data Sheet. [Link]

-

Molbase. This compound. [Link]

-

PubChem. This compound | C10H24O3Si | CID 79693. [Link]

-

Co-Formula. CFS-549, Methyltris(methylethylketoxime)silane, Cas No. 22984-54-9. [Link]

-

BRB International B.V. BRB Silanes Presentation. [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

-

YouTube. Silane Hydrolysis (EN). [Link]

Sources

- 1. CAS 5581-67-9: this compound [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. molbase.com [molbase.com]

- 4. This compound | C10H24O3Si | CID 79693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. m.youtube.com [m.youtube.com]

- 7. brb-international.com [brb-international.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Methyltris(methylethylketoxime)silane | 22984-54-9 [chemicalbook.com]

- 10. Methyltris(methylethylketoxime)silane Supplier | 22984-54-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 11. Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Hengda Chemical [hengdasilane.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. Methyltris(Methylethylketoxime)Silane Cas 22984-54-9, MOS SILANE | Co-Formula [cfmats.com]

An In-Depth Technical Guide to Methyltris(1-methylethoxy)silane: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltris(1-methylethoxy)silane, also known as methyltriisopropoxysilane, is an organosilicon compound with the chemical formula C10H24O3Si.[1] This alkoxysilane is a colorless to pale yellow liquid characterized by a central silicon atom bonded to one methyl group and three isopropoxy groups.[2] Its unique structure allows it to act as a versatile crosslinking agent and surface modifier, finding utility in a range of industrial applications, particularly in the formulation of coatings, sealants, and adhesives.[2] The reactivity of the silicon-alkoxy bond towards hydrolysis is a key feature of its chemistry, enabling the formation of siloxane networks. This guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, along with an exploration of its synthesis, reactivity, and potential applications relevant to researchers and professionals in drug development and materials science.

Molecular Structure and Weight

The molecular structure of this compound consists of a central silicon atom tetrahedrally coordinated to a methyl group and three isopropoxy (-OCH(CH3)2) groups. The IUPAC name for this compound is methyl-tri(propan-2-yloxy)silane.[1]

dot graph G { layout="neato"; node [shape=plaintext]; Si [label="Si", pos="0,0!"]; C1 [label="CH3", pos="-1.5,0!"]; O1 [label="O", pos="0.8,1.2!"]; C2 [label="CH", pos="1.8,1.5!"]; C3 [label="CH3", pos="2.5,0.8!"]; C4 [label="CH3", pos="2.2,2.5!"]; O2 [label="O", pos="0.8,-1.2!"]; C5 [label="CH", pos="1.8,-1.5!"]; C6 [label="CH3", pos="2.5,-0.8!"]; C7 [label="CH3", pos="2.2,-2.5!"]; O3 [label="O", pos="1.2, -0.2!"]; C8 [label="CH", pos="2.2, -0.2!"]; C9 [label="CH3", pos="2.9, 0.5!"]; C10 [label="CH3", pos="2.9,-0.9!"];

Si -- C1; Si -- O1; O1 -- C2; C2 -- C3; C2 -- C4; Si -- O2; O2 -- C5; C5 -- C6; C5 -- C7; Si -- O3; O3 -- C8; C8 -- C9; C8 -- C10; } Molecular Structure of this compound

The molecular weight of this compound can be calculated from its molecular formula, C10H24O3Si.

Table 1: Calculation of Molecular Weight

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 24 | 1.008 | 24.192 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Silicon (Si) | 1 | 28.085 | 28.085 |

| Total | 220.384 |

The precise molecular weight is approximately 220.38 g/mol .[1]

Physicochemical Properties

This compound is a liquid at room temperature with a range of properties that are critical to its handling and application.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5581-67-9[1] |

| Molecular Formula | C10H24O3Si[1] |

| Molecular Weight | 220.38 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | 0.878 g/cm³[3] |

| Boiling Point | 83 °C at 13 mmHg[3] |

| Flash Point | 140 °F (60 °C)[3] |

| Refractive Index | 1.401[3] |

Synthesis

A common method for the synthesis of alkoxysilanes like this compound involves the reaction of a corresponding chlorosilane with an alcohol. For this compound, the synthesis would typically proceed via the reaction of methyltrichlorosilane with isopropanol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with isopropanol and a suitable solvent (e.g., toluene).

-

Reactant Addition: Methyltrichlorosilane is added dropwise to the isopropanol solution while maintaining a controlled temperature, typically with cooling to manage the exothermic reaction. A tertiary amine, such as triethylamine, is often used as an HCl scavenger.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete conversion of the starting materials.

-

Workup: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt.

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.

Reactivity: Hydrolysis and Condensation

The key to the utility of this compound lies in its reactivity, specifically the hydrolysis of its isopropoxy groups and the subsequent condensation of the resulting silanols. This process is fundamental to the formation of polysiloxane networks, which are the basis for its application as a crosslinking agent.

The hydrolysis reaction is catalyzed by either acid or base. Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the silicon atom. The steric hindrance of the isopropoxy groups in this compound influences the rate of hydrolysis compared to less bulky alkoxysilanes.

The hydrolysis proceeds in a stepwise manner, with the sequential replacement of the three isopropoxy groups with hydroxyl groups, forming various silanol intermediates. These silanols are reactive and can undergo condensation reactions with other silanols or unreacted alkoxysilanes to form siloxane bonds (Si-O-Si), releasing water or isopropanol as byproducts. This condensation process leads to the formation of oligomeric and polymeric structures. The hydrolysis of methyltriisopropoxysilane in a benzene solution with an acid catalyst proceeds with difficulty and primarily results in resinous products.[4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons directly attached to the silicon. The isopropoxy groups would exhibit a septet for the methine proton and a doublet for the six equivalent methyl protons.

-

¹³C NMR: The carbon NMR spectrum would display a peak for the methyl carbon attached to silicon. The isopropoxy group would show two distinct signals: one for the methine carbon and another for the two equivalent methyl carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong Si-O-C stretching vibrations. C-H stretching and bending vibrations from the methyl and isopropoxy groups would also be prominent. The absence of a broad O-H stretching band would indicate a pure, unhydrolyzed sample.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak, although it may be of low intensity. Fragmentation would likely involve the loss of isopropoxy groups, a methyl group, and smaller alkyl fragments.

Applications in Research and Industry

The primary application of this compound is as a crosslinking agent and adhesion promoter in various materials.[2] Its ability to form durable, hydrophobic siloxane networks upon hydrolysis makes it valuable in:

-

Coatings and Sealants: It can be incorporated into formulations to improve adhesion to substrates, enhance weather resistance, and increase the durability of the coating or sealant.[2]

-

Adhesives: As a coupling agent, it can bridge the interface between inorganic fillers or substrates and organic polymer matrices, leading to stronger and more moisture-resistant adhesive bonds.[2]

-

Surface Modification: It can be used to modify the surface properties of materials, rendering them more hydrophobic or improving their compatibility with other materials.

Relevance to Drug Development

While direct applications of this compound in drug formulations are not widely documented, the broader class of alkoxysilanes plays a significant role in pharmaceutical research and development. Their ability to form stable, biocompatible silica matrices makes them relevant in several areas:

-

Drug Delivery Systems: Alkoxysilanes are precursors in the sol-gel synthesis of silica-based nanoparticles and matrices for controlled drug release. These systems can encapsulate therapeutic agents and release them in a sustained manner.

-

Biomaterials and Implants: Silane-based coatings are used to modify the surface of medical implants to improve biocompatibility, reduce friction, and control protein adsorption.

-

Pharmaceutical Synthesis: Silanes are used as reagents and protecting groups in the synthesis of complex pharmaceutical compounds.

The reactivity of this compound could potentially be harnessed in these areas, for example, in the preparation of hybrid organic-inorganic materials for drug delivery or as a crosslinking agent in the formulation of biocompatible polymers.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is sensitive to moisture and will hydrolyze upon exposure to air. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable organosilicon compound with a well-defined molecular structure and a range of useful physicochemical properties. Its reactivity, dominated by hydrolysis and condensation, allows for the formation of robust siloxane networks, making it an effective crosslinking agent and surface modifier in various material applications. While its direct role in drug development is not yet established, the chemistry of alkoxysilanes is of growing importance in pharmaceutical sciences, suggesting potential future applications for this versatile molecule. Further research into its specific reactivity and biocompatibility could unveil new opportunities in areas such as controlled drug delivery and biomaterial engineering.

References

-

LookChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Sprung, M. M., & Guenther, F. O. (1955). The Partial Hydrolysis of Methyltri-n-propoxysilane, Methyltriisopropoxysilane and Methyltri-n-butoxysilane. Journal of the American Chemical Society, 77(15), 4173–4175.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyltris(1-methylethoxy)silane

Foreword

In the landscape of advanced materials and drug development, a profound understanding of the molecular architecture and purity of chemical entities is paramount. Methyltris(1-methylethoxy)silane, a versatile organosilicon compound, serves as a critical building block in a multitude of applications, from sophisticated coatings to specialized pharmaceutical intermediates.[1] Its utility is intrinsically linked to its structure and purity, necessitating a robust analytical framework for its characterization. This guide provides an in-depth exploration of the spectroscopic signature of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and practical field experience, ensuring both technical accuracy and actionable insights.

Molecular Structure and its Spectroscopic Implications

To effectively interpret the spectroscopic data, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a central silicon atom bonded to one methyl group and three isopropoxy groups. This arrangement gives rise to distinct chemical environments that are readily probed by various spectroscopic techniques.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard as it is a versatile solvent for many organosilicon compounds and its residual peak is well-characterized.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

²⁹Si NMR Acquisition: For silicon NMR, a proton-decoupled experiment is also employed. Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of ²⁹Si, a significantly larger number of scans and a longer relaxation delay are necessary. The use of polarization transfer techniques like DEPT or INEPT can enhance sensitivity.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Septet | 3H | Si-O-CH -(CH₃)₂ |

| ~1.2 | Doublet | 18H | Si-O-CH-(CH₃ )₂ |

| ~0.1 | Singlet | 3H | Si-CH₃ |

Interpretation:

-

Si-O-CH-(CH₃)₂ (Septet, ~4.2 ppm): The methine proton of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Its downfield chemical shift is a result of the deshielding effect of the adjacent oxygen atom.

-

Si-O-CH-(CH₃)₂ (Doublet, ~1.2 ppm): The eighteen equivalent protons of the six methyl groups in the three isopropoxy moieties are expected to appear as a doublet due to coupling with the single methine proton.

-

Si-CH₃ (Singlet, ~0.1 ppm): The three protons of the methyl group directly attached to the silicon atom are in a unique chemical environment and are expected to appear as a sharp singlet at a very upfield chemical shift, characteristic of methyl groups bonded to silicon.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

Similar to the ¹H NMR, a predicted ¹³C NMR spectrum can be derived. The PubChem database entry for this compound (CID 79693) indicates the availability of a ¹³C NMR spectrum, and the predicted values align with expectations for this structure.[1]

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~65 | Si-O-C H-(CH₃)₂ |

| ~25 | Si-O-CH-(C H₃)₂ |

| ~-5 | Si-C H₃ |

Interpretation:

-

Si-O-CH-(CH₃)₂ (~65 ppm): The methine carbon of the isopropoxy group is deshielded by the electronegative oxygen atom, resulting in a downfield chemical shift.

-

Si-O-CH-(CH₃)₂ (~25 ppm): The methyl carbons of the isopropoxy groups appear at a typical aliphatic chemical shift.

-

Si-CH₃ (~-5 ppm): The methyl carbon directly bonded to the silicon atom exhibits a characteristic upfield chemical shift, often appearing below 0 ppm relative to TMS.

²⁹Si NMR Spectroscopy: Expected Observations

²⁹Si NMR, while less common than ¹H and ¹³C NMR, provides direct insight into the silicon environment. For this compound, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum. The chemical shift would be in the region characteristic of silicon atoms with one alkyl and three alkoxy substituents. It is important to be aware of a potential broad background signal around -110 ppm, which can arise from the glass of the NMR tube and the probe.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum of the compound. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

Based on the functional groups present in this compound and data from comprehensive IR databases for organosilicon compounds, the following characteristic absorption bands are expected.[2]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2950 | Strong | C-H stretch (aliphatic) |

| 1385-1370 | Medium | C-H bend (isopropyl gem-dimethyl) |

| 1175-1100 | Strong, Broad | Si-O-C stretch |

| 1055-1030 | Very Strong | Si-O-C stretch |

| ~890 | Medium | C-H rock (isopropyl) |

| ~1260 | Medium | Si-CH₃ symmetric deformation |

| ~800 | Medium | Si-CH₃ rock |

Interpretation:

-

C-H Stretching (2970-2950 cm⁻¹): These strong absorptions are characteristic of the stretching vibrations of the C-H bonds in the methyl and methine groups of the isopropoxy and methyl substituents.

-

C-H Bending (1385-1370 cm⁻¹): The characteristic doublet in this region is a hallmark of the gem-dimethyl groups of the isopropyl moiety.

-

Si-O-C Stretching (1175-1100 cm⁻¹ and 1055-1030 cm⁻¹): The most intense and prominent bands in the spectrum are expected in this region, corresponding to the asymmetric stretching vibrations of the Si-O-C linkages. The presence of multiple strong bands is typical for alkoxysilanes.[2]

-

Si-CH₃ Vibrations (~1260 cm⁻¹ and ~800 cm⁻¹): The symmetric deformation (bending) of the Si-CH₃ group typically appears around 1260 cm⁻¹, while the rocking vibration is observed around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elucidation of its structure.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar DB-5 or equivalent).

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation Analysis

The PubChem database entry for this compound indicates a NIST number of 416188 for its GC-MS data.[1] While the full spectrum is not directly accessible through the initial searches, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry for organosilicon compounds.

Molecular Ion: The molecular ion (M⁺˙) for this compound (C₁₀H₂₄O₃Si) has a nominal mass of 220 amu. The molecular ion peak may be observed, but it is often of low abundance in the EI spectra of alkoxysilanes due to facile fragmentation.

Key Fragmentation Pathways:

Figure 2. Predicted major fragmentation pathways for this compound.

-

Loss of a Methyl Radical (m/z 205): A common fragmentation pathway for methyl-substituted silanes is the loss of the methyl radical (•CH₃) to form a stable [M-15]⁺ ion. This peak at m/z 205 is expected to be prominent.

-

Loss of an Isopropoxy Radical (m/z 161): Cleavage of a Si-O bond can lead to the loss of an isopropoxy radical (•OCH(CH₃)₂) to give the [M-59]⁺ ion at m/z 161.

-

Loss of an Isopropyl Radical (m/z 177): Alpha-cleavage within an isopropoxy group can lead to the loss of an isopropyl radical (•CH(CH₃)₂) to form an ion at m/z 177.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 161 could lose propene (C₃H₆) via a rearrangement to give a fragment at m/z 119.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, and MS to provide a comprehensive understanding of its molecular structure. While experimentally obtained spectra are the gold standard, a deep understanding of spectroscopic principles and comparison with analogous compounds allow for accurate prediction and interpretation of the spectral data. This guide provides a robust framework for researchers and scientists to confidently identify and characterize this compound, ensuring its quality and suitability for its intended applications. The protocols and interpretations detailed herein are designed to be both educational and a practical reference for the modern analytical laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]

-

NIST Chemistry WebBook. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Decomposition Analysis of Methyltris(1-methylethoxy)silane

Foreword: Understanding Thermal Stability in Advanced Material Synthesis

Methyltris(1-methylethoxy)silane (MTMOS), an organosilicon compound, is a key precursor in the synthesis of advanced silica-based materials. Its utility in applications such as coatings, sealants, and as a crosslinking agent is fundamentally dictated by its thermal behavior.[1] A thorough understanding of its thermal decomposition is paramount for researchers, scientists, and drug development professionals to control material properties, ensure process safety, and optimize manufacturing workflows. This guide provides an in-depth technical analysis of the thermal decomposition of MTMOS, detailing experimental protocols and elucidating the underlying chemical mechanisms.

Introduction to this compound and its Thermal Decomposition

This compound, with the chemical formula C10H24O3Si, is a colorless liquid characterized by a silicon atom bonded to a methyl group and three isopropoxy groups.[1] Its thermal stability is a critical parameter, influencing its handling, storage, and application, particularly in processes like Chemical Vapor Deposition (CVD). The decomposition of MTMOS upon heating can lead to the formation of various volatile and solid byproducts, which can significantly impact the quality and performance of the final material.

The thermal analysis of MTMOS typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative data on mass loss and heat flow as a function of temperature.[2][3] This data is crucial for determining the onset of decomposition, the rate of decomposition, and the thermodynamic parameters of the process.

Experimental Analysis of Thermal Decomposition

A robust analysis of the thermal decomposition of MTMOS relies on precise and well-controlled experimental methodologies. Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is the preferred method for a comprehensive evaluation.[1][4]

Core Experimental Protocol: Simultaneous Thermal Analysis (STA)

The following protocol outlines a self-validating system for the thermal analysis of MTMOS.

Objective: To quantitatively determine the thermal stability, decomposition temperatures, and associated heat flow of this compound.

Instrumentation: A Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.[4]

Experimental Workflow:

Figure 1: Experimental workflow for the Simultaneous Thermal Analysis (STA) of this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas like nitrogen or argon is critical to prevent oxidative decomposition, ensuring that the observed thermal events are solely due to pyrolysis.[5]

-

Controlled Heating Rate: A consistent heating rate (e.g., 10 °C/min) is essential for reproducible results and allows for the application of kinetic models to the decomposition data.[6]

-

Sealed Pan with Pinhole: For a volatile liquid like MTMOS, a sealed pan with a pinhole lid helps to maintain a controlled atmosphere around the sample and prevents premature evaporation, which could be misinterpreted as decomposition.

Data Presentation and Interpretation

The quantitative data obtained from STA should be summarized for clear interpretation.

| Parameter | Description | Typical Expected Value/Range | Reference |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Varies based on purity and experimental conditions. | [2] |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs. | Corresponds to the peak of the derivative TGA curve. | [2] |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. | Indicates the formation of a non-volatile residue (e.g., silica). | [7] |

| Enthalpy of Decomposition (ΔHdecomp) | The heat absorbed (endothermic) or released (exothermic) during decomposition, obtained from the DSC curve. | Provides insight into the energetics of the decomposition reactions. | [8] |

Proposed Thermal Decomposition Pathways

While specific literature on the thermal decomposition of MTMOS is scarce, the decomposition mechanism can be inferred from studies on analogous alkoxysilanes, such as methyltrimethoxysilane (MTMS) and tetramethylsilane (TMS).[9] The decomposition is expected to proceed through a series of gas-phase reactions initiated by the cleavage of the weakest bonds in the molecule.

The primary decomposition pathways are likely to involve the homolytic cleavage of the Si-C and Si-O bonds, as well as elimination reactions involving the isopropoxy groups.

Figure 2: Proposed major pathways for the thermal decomposition of this compound.

Mechanistic Insights:

-

Si-O and Si-C Bond Cleavage: The initial steps in the pyrolysis of many organosilanes involve the homolytic cleavage of Si-C or Si-O bonds to form radical species.[9][10] For MTMOS, this would lead to the formation of methyl radicals, isopropoxy radicals, and various silyl radicals.

-

β-Hydride Elimination: A common reaction pathway for alkoxides is β-hydride elimination, which in the case of the isopropoxy group would lead to the formation of propene and a silanol (Si-OH) intermediate. This is often a lower energy pathway compared to homolytic cleavage.

-

Secondary Reactions: The initial radical and molecular fragments will undergo a complex series of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation. These reactions will ultimately lead to the formation of a variety of volatile organic compounds (e.g., methane, ethane, propene) and a solid residue, which is expected to be primarily silicon dioxide.[9]

Safety and Handling Considerations

The thermal decomposition of MTMOS can generate flammable and potentially toxic byproducts. Therefore, all thermal analyses must be conducted in a well-ventilated area, and the exhaust from the thermal analysis instrument should be safely vented. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound.

Conclusion

The thermal decomposition of this compound is a complex process involving multiple reaction pathways. A thorough understanding of this process, achieved through rigorous experimental analysis using techniques like STA, is essential for its effective and safe use in scientific research and industrial applications. While the exact mechanism requires further dedicated study, the proposed pathways, based on the behavior of analogous compounds, provide a strong framework for predicting its thermal behavior. This guide serves as a foundational resource for professionals working with this important organosilicon precursor.

References

-

Haukka, M., et al. (2002). Gas-Phase Deposition of Aminopropylalkoxysilanes on Porous Silica. Langmuir, 18(19), 7279-7286. Available from: [Link]

-

Ibrahim, I. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. Available from: [Link]

-

Ibrahim, I. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. Available from: [Link]

-

NETZSCH Analyzing & Testing. (2023). Thermal Characterization of Silicone. Available from: [Link]

-

Ibrahim, I. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1). Available from: [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

-

ResearchGate. TGA curves for various silanized SN. Available from: [Link]

-

Mettler-Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Available from: [Link]

-

Wikipedia. Differential scanning calorimetry. Available from: [Link]

-

MacKenzie, D. A., et al. (2017). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSPACE. Available from: [Link]

-

Linseis. Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis. Available from: [Link]

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Available from: [Link]

-

NETZSCH Analyzing & Testing. Simultaneous Thermal Analyzer (STA/TGA-DSC). Available from: [Link]

-

Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. Available from: [Link]

-

Walsh, R. (1985). Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(9), 2245-2253. Available from: [Link]

-

Yang, L., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics, 20(27), 18410-18418. Available from: [Link]

-

Gao, Y., et al. (2013). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. The Journal of chemical physics, 139(18), 184305. Available from: [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) profile of modified SBA-15 at different amount of alkoxysilane group. Available from: [Link]

-

Ge, Y., et al. (2014). Theoretical Study of the Pyrolysis of Methyltrichlorosilane in the Gas Phase. 1. Thermodynamics. The Journal of Physical Chemistry A, 118(45), 10574-10591. Available from: [Link]

-

Schleussner, S., et al. (2018). Advanced atmospheric pressure CVD of a-Si:H using pure and cyclooctane-diluted trisilane as precursors. RSC Advances, 8(54), 31039-31047. Available from: [Link]

-

Nocuń, M., et al. (2005). Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry. Optica Applicata, 35(4), 837-845. Available from: [Link]

-

Salazar-Hernández, C., et al. (2023). Cr(III) Adsorption on Green Mesoporous Silica: Effect of Amine Functionalization and pH. Polymers, 15(13), 2898. Available from: [Link]

-

Nocuń, M., et al. (2005). Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry. ResearchGate. Available from: [Link]

-

Davidson, I. M. T., & Eaborn, C. (1976). Kinetics and Mechanism of Pyrolysis of Methyltrichlorosilane†. The Journal of Physical Chemistry, 80(13), 1449-1454. Available from: [Link]

-

Papasouliotis, G. D., & Sotirchos, S. V. (1997). Thermal decomposition of methyltrichlorosilane/ hydrogen/ inert mixtures at conditions relevant for chemical vapor infiltration of SiC ceramics. Journal of the Electrochemical Society, 144(10), 3623. Available from: [Link]

-

dos Santos, J. H. Z., et al. (2023). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. Pharmaceutics, 15(11), 2577. Available from: [Link]

-

Sharma, S. (2021). Pyrolysis Mechanism of Polymers and Other Solid Hydrocarbons. YouTube. Available from: [Link]

-

Shao, K., et al. (2022). Flash Pyrolysis Mechanism Of Trimethylchlorosilane By Flash Pyrolysis Vacuum Ultraviolet Photoionization Time-of-flight Mass Spectrometry. IDEALS. Available from: [Link]

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 4. linseis.com [linseis.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

"Methyltris(1-methylethoxy)silane" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Methyltris(1-methylethoxy)silane

Chemical Identity and Properties

This compound, also known as Methyltriisopropoxysilane, is an organosilane with the chemical formula C10H24O3Si.[1][2] It is a liquid at standard conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Isopropoxytrimethylsilane | METHYLTRIS(TRIMETHYLSILOXY)SILANE |

| CAS Number | 5581-67-9[1][2] | 1825-64-5 | 17928-28-8[3] |

| Molecular Formula | C10H24O3Si[1][2] | C6H16OSi[4] | C10H30O3Si4[5] |

| Molecular Weight | 220.38 g/mol [1] | 132.28 g/mol | 310.69 g/mol [6] |

| Boiling Point | 83 °C @ 13 mmHg[2] | 87 °C | 180 °C[3] |

| Flash Point | ~60 °C (140 °F)[2] | -11 °C (12.2 °F) | 59.5 °C[3] |

| Density | 0.878 g/mL[2] | 0.745 g/mL at 25 °C | 0.8536 g/mL at 20 °C[6] |

Hazard Identification and Risk Assessment

Due to the absence of a specific GHS classification for this compound, the following hazard profile is extrapolated from similar alkoxysilanes.[4][5][7] Alkoxysilanes are generally flammable and can cause skin and eye irritation.[7][8] A primary chemical causality for concern is their reactivity with water.

Mechanism of Hydrolysis: Alkoxysilanes readily hydrolyze in the presence of moisture, including atmospheric humidity, to form silanols and the corresponding alcohol.[9][10][11][12] In the case of this compound, hydrolysis will yield isopropanol.[13][14][15] Isopropanol is a flammable liquid and can cause serious eye irritation and drowsiness or dizziness.[14]

Table 2: Extrapolated GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |

This table represents an inferred hazard profile and should be used for guidance only.

Safe Handling and Storage Protocols

The following protocols are designed as a self-validating system to minimize exposure and mitigate risks during the handling and storage of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Ensure that an eyewash station and safety shower are readily accessible.[17]

-

Use explosion-proof electrical and ventilation equipment due to the flammability of the compound and its hydrolysis product, isopropanol.[7][16]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[17]

-

Skin Protection: Use nitrile or butyl rubber gloves.[17] Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Caption: Recommended PPE for handling this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are operational.

-

Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[8] Use non-sparking tools.[3][7][18]

-

Moisture Control: Avoid contact with water and moisture to prevent hydrolysis and the release of isopropanol vapors.[11]

-

Work Practice: Avoid inhalation of vapors and direct contact with skin and eyes.[16][19] Wash hands thoroughly after handling.[16]

-

End of Use: Keep the container tightly closed when not in use.[4][16]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][16]

-

Keep containers tightly closed to prevent moisture ingress and leakage.[4][16]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5][7]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

-

Specific Hazards: The vapor is flammable and may form explosive mixtures with air.[4] Combustion may produce irritating and toxic gases.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

In the event of a spill, follow this workflow:

Caption: Emergency response workflow for an accidental release.

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound are not available. The primary toxicological concern arises from its potential to cause skin and eye irritation and the hazards associated with its hydrolysis product, isopropanol.[7][15]

Table 3: Toxicological Profile of Isopropanol (Hydrolysis Product)

| Endpoint | Value | Species |

| Oral LD50 | 5045 mg/kg | Rat[15] |

| Dermal LD50 | 12800 mg/kg | Rabbit[15] |

| Inhalation LC50 | 12000 ppm/8H | Rat[15] |

Isopropanol can cause central nervous system depression, with symptoms including headache, dizziness, and nausea.[15]

There is no specific information on the environmental fate and effects of this compound. It is expected to hydrolyze in aquatic environments. Spills should be prevented from entering drains and waterways.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[5] Do not dispose of into sewer systems.

References

-

Arkles, B. (n.d.). Hydrolysis of Alkoxysilanes. Gelest, Inc. Retrieved from [Link]

-

Momentive. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2015). METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Retrieved from [Link]

-

Solvet. (2020). ISOPROPYL ALCOHOL 99% Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Methyltris(trimethylsiloxy)silane. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Study on some alkoxysilanes used for hydrophobation and protection of wood against decay. Retrieved from [Link]

-

PubChemLite. (n.d.). Silane, methyltris((1-methylethenyl)oxy)-. Retrieved from [Link]

-

Silicones Environmental, Health, and Safety Center. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]

-

Hengda Chemical. (n.d.). Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]

-

Solvet. (2020). SAFETY DATA SHEET ISOPROPYL ALCOHOL 99%. Retrieved from [Link]

-

Gaco. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Gelest, Inc. (2014). n-PROPYLTRIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

Sources

- 1. This compound | C10H24O3Si | CID 79693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. gelest.com [gelest.com]

- 6. METHYLTRIS(TRIMETHYLSILOXY)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. gelest.com [gelest.com]

- 9. cir-safety.org [cir-safety.org]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. airgas.com [airgas.com]

- 14. chemos.de [chemos.de]

- 15. solvet.ca [solvet.ca]

- 16. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 17. globalsilicones.org [globalsilicones.org]

- 18. fishersci.com [fishersci.com]

- 19. image.trusco-sterra2.com [image.trusco-sterra2.com]

Methyltris(1-methylethoxy)silane: A Versatile Precursor for Advanced Research Applications in Materials Science and Drug Development

Abstract

Methyltris(1-methylethoxy)silane, also known as methyltriisopropoxysilane, is an organosilicon compound poised for significant contributions to advanced materials science and pharmaceutical research. While traditionally utilized in coatings and sealants, its unique chemical structure offers a compelling platform for the development of sophisticated materials with tailored properties.[1][2] This technical guide provides an in-depth exploration of the potential research applications of this compound, focusing on its role in the synthesis of functionalized nanoparticles for drug delivery, the creation of bioactive glasses for bone regeneration, and the surface modification of medical implants. We will delve into the underlying chemical principles, provide detailed experimental workflows, and present quantitative data to empower researchers in leveraging this versatile silane for their innovative work.

Introduction: The Unique Molecular Advantage of this compound

This compound (MTEOS) is an alkoxysilane with the chemical formula C10H24O3Si.[1][2][3] Its structure consists of a central silicon atom bonded to one methyl group and three isopropoxy groups. This seemingly simple arrangement imparts a unique combination of reactivity and functionality that distinguishes it from more commonly used silica precursors like tetraethoxysilane (TEOS).

The key to MTEOS's potential lies in the interplay between its hydrolyzable isopropoxy groups and its non-hydrolyzable methyl group. The isopropoxy groups readily undergo hydrolysis and condensation reactions in the presence of water and a catalyst, forming a stable siloxane (Si-O-Si) network.[4] This process is the foundation of sol-gel chemistry, allowing for the creation of silica-based materials under mild conditions.[4][5]

The non-hydrolyzable methyl group, however, remains covalently bonded to the silicon atom and becomes an integral part of the final material's structure. This imparts a degree of organophilicity and hydrophobicity to the silica network, influencing its surface properties, degradation rate, and interactions with biological systems. This inherent functionality makes MTEOS an attractive candidate for a range of specialized research applications.

Below is a diagram illustrating the basic structure of this compound and its hydrolysis and condensation to form a polymethylsilsesquioxane network.

Caption: Hydrolysis and condensation of MTEOS.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of MTEOS is essential for its effective and safe use in a research setting.

| Property | Value | Reference |

| CAS Number | 5581-67-9 | [1][2][3] |

| Molecular Formula | C10H24O3Si | [1][2][3] |

| Molecular Weight | 220.38 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.878 g/cm³ | [2] |

| Boiling Point | 83 °C at 13 mmHg | [2] |

| Flash Point | 140 °F (60 °C) | [2] |

| Refractive Index | 1.401 | [2] |

Safety and Handling:

This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[6] It is harmful if swallowed or inhaled and causes skin and eye irritation.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[7] MTEOS is sensitive to moisture and will hydrolyze upon contact with water or humid air.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Research Application I: Functionalized Nanoparticles for Controlled Drug Delivery

The use of mesoporous silica nanoparticles (MSNs) as drug delivery vehicles is a rapidly growing field of research.[9][10] Their high surface area, tunable pore size, and biocompatibility make them ideal carriers for a variety of therapeutic agents.[11][12] MTEOS can be employed as a precursor in the sol-gel synthesis of MSNs to create particles with unique properties beneficial for drug delivery.

The Rationale for Using MTEOS in Drug-Eluting Nanoparticles

The incorporation of methyl groups into the silica matrix of MSNs can influence drug loading and release kinetics in several ways:

-

Hydrophobicity: The methyl groups increase the hydrophobicity of the nanoparticle surface, which can enhance the loading capacity of hydrophobic drugs through favorable interactions.

-

Controlled Release: The altered surface chemistry can modulate the release profile of the encapsulated drug, potentially leading to a more sustained release compared to purely siliceous MSNs.[4]

-

Biocompatibility: While silica is generally considered biocompatible, the surface properties of nanoparticles play a crucial role in their interactions with cells and tissues.[13][14] The methyl-functionalized surface may influence protein adsorption and cellular uptake.

Experimental Workflow: Synthesis of Drug-Loaded MSNs using MTEOS

This protocol describes a modified Stöber method for the synthesis of drug-loaded MSNs using a combination of TEOS and MTEOS.

Materials:

-

Tetraethoxysilane (TEOS)

-

This compound (MTEOS)

-

Cetyltrimethylammonium bromide (CTAB) - (Template)

-

Ethanol

-

Ammonium hydroxide (28-30%) - (Catalyst)

-

Drug of interest (e.g., Ibuprofen, Doxorubicin)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Template Solution: Dissolve CTAB in a mixture of deionized water and ethanol with vigorous stirring.

-

Drug Loading: Add the drug of interest to the template solution and stir until fully dissolved.

-

Catalyst Addition: Add ammonium hydroxide to the solution to raise the pH.

-